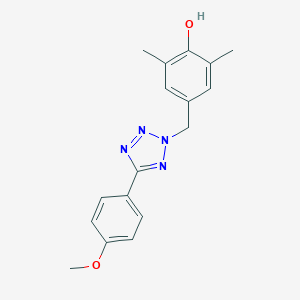
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-, also known as MTMT, is a synthetic compound that has been widely used in scientific research. This compound is a tetrazole derivative and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood. However, it has been suggested that Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its biological activities by modulating various signaling pathways. For example, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant properties. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been found to increase the levels of glutathione (GSH), which is an important antioxidant molecule in the body. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, there are also some limitations to using Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- in lab experiments. For example, the mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- may vary depending on the experimental conditions, such as the dose and duration of treatment.
Zukünftige Richtungen
For research on Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- include investigating its potential as a therapeutic agent and further elucidating its mechanism of action.
Synthesemethoden
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylhydrazine with 2,6-dimethylphenol, followed by the condensation of the resulting product with 5-chloromethyl-1H-tetrazole. The final product is obtained through the deprotection of the tetrazole group using sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to possess analgesic properties by blocking the pain response in animal models. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
104186-18-7 |
|---|---|
Produktname |
Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- |
Molekularformel |
C17H18N4O2 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
4-[[5-(4-methoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H18N4O2/c1-11-8-13(9-12(2)16(11)22)10-21-19-17(18-20-21)14-4-6-15(23-3)7-5-14/h4-9,22H,10H2,1-3H3 |
InChI-Schlüssel |
QLODQKPFNUJZPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC |
Andere CAS-Nummern |
104186-18-7 |
Synonyme |
4-((5-(4-Methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
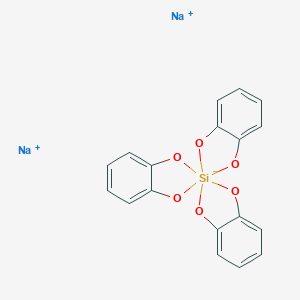
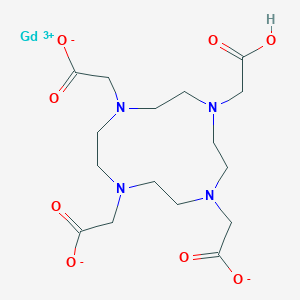
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
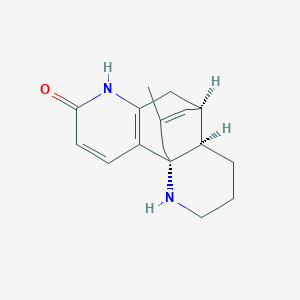
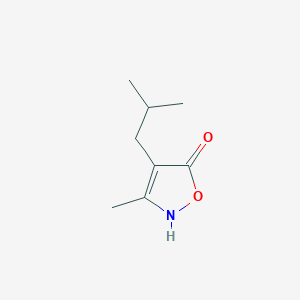
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
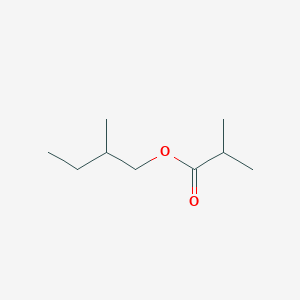
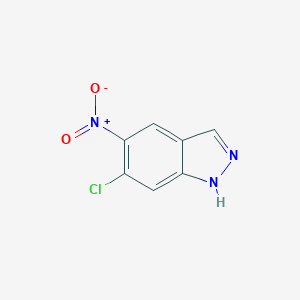
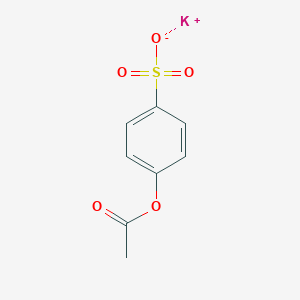
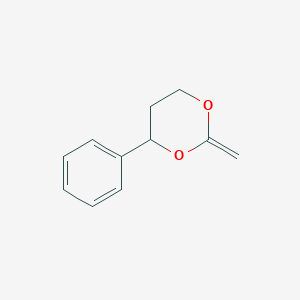
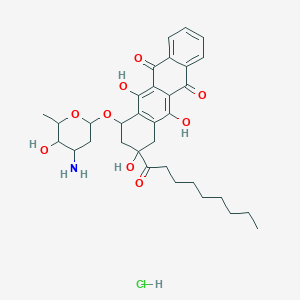
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)